molecular formula C8H15NO B1455610 3-Azabicyclo[3.2.1]octan-8-ylmethanol CAS No. 920016-99-5

3-Azabicyclo[3.2.1]octan-8-ylmethanol

Cat. No. B1455610
CAS RN: 920016-99-5
M. Wt: 141.21 g/mol
InChI Key: YXZUOGBWYXRKQJ-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.2.1]octan-8-ylmethanol” is a chemical compound with the molecular formula C8H15NO . It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.1]octan-8-ylmethanol” includes a five-membered ring, a six-membered ring, and a seven-membered ring . It also contains a secondary amine (aliphatic), a hydroxyl group, and a primary alcohol .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids, which are a family of compounds with a variety of biological activities . Research has been directed towards creating this structure in a stereoselective manner, which is essential for the desired pharmacological properties.

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 3-Azabicyclo[3.2.1]octan-8-ylmethanol plays a significant role in the construction of complex molecules. Its use in stereoselective synthesis helps in the preparation of compounds with specific chiral configurations, which is vital in the development of new drugs and chemicals .

Pharmaceutical Development

The pharmaceutical industry can utilize 3-Azabicyclo[3.2.1]octan-8-ylmethanol for the development of new therapeutic agents. Its bicyclic structure is similar to many natural bioactive molecules, making it a valuable scaffold for drug discovery and design .

properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZUOGBWYXRKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717650
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octan-8-ylmethanol

CAS RN

920016-99-5
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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